molecular formula C3H9N3 B046618 1-Ethyl-3-methyltriazene CAS No. 118398-99-5

1-Ethyl-3-methyltriazene

Cat. No.: B046618
CAS No.: 118398-99-5
M. Wt: 87.12 g/mol
InChI Key: JPDFQGLVHBSJAS-UHFFFAOYSA-N
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Description

1-Ethyl-3-methyltriazene is an alkyl-substituted triazene characterized by an N–N–N backbone with ethyl and methyl groups at the terminal nitrogen atoms. Triazenes are azo compounds with diverse applications in coordination chemistry, anticancer research, and synthetic organic chemistry due to their unique reactivity and stability profiles . The compound’s proteolytic decomposition kinetics have been studied extensively, revealing activation parameters (∆H‡ ≈ +9 kcal/mol, ∆S‡ ≈ +7 eu) similar to other alkyl triazenes like 1-ethyltriazinine and 1,3,3-triethyltriazene . These parameters suggest a shared decomposition mechanism involving proton transfer or solvent-assisted pathways, though exact mechanistic details remain under investigation.

Properties

CAS No.

118398-99-5

Molecular Formula

C3H9N3

Molecular Weight

87.12 g/mol

IUPAC Name

N-(methyldiazenyl)ethanamine

InChI

InChI=1S/C3H9N3/c1-3-5-6-4-2/h3H2,1-2H3,(H,4,5)

InChI Key

JPDFQGLVHBSJAS-UHFFFAOYSA-N

SMILES

CCNN=NC

Canonical SMILES

CCNN=NC

Other CAS No.

118398-99-5

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Analogous Triazenes

Structural Comparisons

Substituent Effects
  • 1-Methyl-3-p-tolyltriazene : Incorporates a methyl group and a p-tolyl (4-methylphenyl) substituent. The aromatic ring introduces resonance stabilization, increasing thermal stability compared to purely alkyl-substituted triazenes .
  • 3,3-Dimethyl-1-[4-(trifluoromethyl)phenyl]triazene : Features a trifluoromethylphenyl group, which confers strong electron-withdrawing effects, altering reactivity and decomposition kinetics. The CF₃ group enhances resistance to hydrolysis compared to alkyl analogs .
  • 3-(2-Ethoxyphenyl)-1-(3-nitrophenyl)triazene : Aryl substituents with electron-donating (ethoxy) and electron-withdrawing (nitro) groups create a polarized N–N–N system. The N1–N2 bond (1.3295 Å) is single-bonded, while N2–N3 (1.2550 Å) is double-bonded, indicating significant resonance stabilization .
Bond Lengths and Resonance
  • Aryl triazenes exhibit distinct N–N bond lengths due to resonance delocalization (e.g., 1.255–1.329 Å in 3-(2-ethoxyphenyl)-1-(3-nitrophenyl)triazene) .
  • Alkyl triazenes like 1-Ethyl-3-methyltriazene lack aromatic resonance, leading to more uniform N–N bond lengths and higher susceptibility to decomposition under acidic or aqueous conditions .

Reactivity and Stability

Proteolytic Decomposition
  • This compound : Shares activation parameters (∆H‡ ≈ +9 kcal/mol, ∆S‡ ≈ +7 eu) with 1-ethyltriazinine and 1,3,3-triethyltriazene, suggesting similar transition states during decomposition .
  • 1-Ethyltriazinine : Exhibits a solvent deuterium isotope effect (k H₂O/k D₂O = 0.89), indicating proton transfer is rate-limiting. This effect is weaker than in 1-benzyltriazinine (0.82), highlighting substituent-dependent solvent interactions .
Hydrolytic Stability
  • Aryl triazenes with electron-withdrawing groups (e.g., CF₃ in 3,3-dimethyl-1-[4-(trifluoromethyl)phenyl]triazene) resist hydrolysis better than alkyl derivatives .

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